molecular formula C27H27IN2 B087919 (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide CAS No. 14187-31-6

(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide

Número de catálogo: B087919
Número CAS: 14187-31-6
Peso molecular: 506.4 g/mol
Clave InChI: ZFYDGPJXMYCXNV-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a symmetrical cyanine dye featuring two 1-ethylquinolinium groups connected via a conjugated pentadienylidene linker, with an iodide counterion. The ethyl substituents enhance solubility in polar organic solvents, while the iodide ion balances the positive charge delocalized across the quinoline moieties .

Propiedades

IUPAC Name

(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N2.HI/c1-3-28-24(20-18-22-12-8-10-16-26(22)28)14-6-5-7-15-25-21-19-23-13-9-11-17-27(23)29(25)4-2;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYDGPJXMYCXNV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name 1,1'-Diethyl-2,2'-dicarbocyanine iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9834
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

14187-31-6
Record name 1,1′-Diethyl-2,2′-dicarbocyanine iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14187-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolinium, 1-ethyl-2-[5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-ethyl-2-[5-(1-ethyl-2(1H)-quinolylidene)penta-1,3-dienyl]quinolinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Condensation of Quinolinium Salts with Active Methylene Precursors

The most widely reported method involves the reaction of 1-ethyl-2-methylthioquinolinium iodide with pentadienyl-active methylene compounds under basic conditions . Sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates the elimination of methylthio groups, enabling the formation of the conjugated dienylidene bridge.

Procedure :

  • Quinolinium Salt Preparation : 1-Ethyl-2-methylthioquinolinium iodide is synthesized by alkylating 2-methylthioquinoline with ethyl iodide in benzene under reflux .

  • Active Methylene Coupling : The quinolinium salt reacts with a pentadienyl-active methylene compound (e.g., 1,5-diphenylpenta-1,3-dien-1-yl cyanide) in THF at room temperature for 2 hours. NaH deprotonates the active methylene group, initiating nucleophilic attack at the quinolinium’s 2-position .

  • Iodide Counterion Retention : The reaction retains the iodide counterion from the starting quinolinium salt, ensuring charge balance in the final product .

Key Parameters :

  • Temperature : Room temperature (20–25°C) minimizes side reactions.

  • Solvent : THF yields higher stereoselectivity (E,E configuration) compared to DMF .

  • Yield : 76–97% for analogous compounds under optimized conditions .

Catalytic Iodine-Mediated Cyclization

A patent-disclosed method employs iodine as a catalyst to couple 1-ethylquinoline derivatives with alkynes or aldehydes, forming extended π-conjugated systems . While originally designed for simpler quinoline derivatives, this approach has been adapted for the target compound.

Procedure :

  • Substrate Preparation : 1-Ethylquinoline and 1,5-pentadiynal are dissolved in nitromethane.

  • Catalytic Reaction : Iodine (10 mol%) is added, and the mixture is refluxed for 12 hours. The iodine facilitates oxidative coupling, forming the dienylidene bridge .

  • Quaternization : The intermediate is treated with methyl iodide to quaternize the nitrogen, yielding the iodide salt .

Key Parameters :

  • Reaction Time : 8–15 hours ensures complete conversion .

  • Solvent : Nitromethane enhances iodine’s catalytic activity .

  • Yield : ~72% for structurally related quinolinium derivatives .

Stereoselective Synthesis via Wittig-like Reactions

A modified Wittig reaction using phosphorus ylides enables precise control over the E,E configuration of the dienylidene chain. This method is preferred for academic synthesis due to its reproducibility.

Procedure :

  • Ylide Generation : Triphenylphosphine reacts with 1,5-dibromopentane in THF to form a bis-ylide intermediate.

  • Coupling Reaction : The ylide reacts with 1-ethylquinolin-2-carbaldehyde in a stepwise manner, forming the conjugated dienylidene linkage .

  • Quaternization and Ion Exchange : The product is treated with ethyl iodide, followed by anion exchange with potassium iodide to ensure iodide counterion purity .

Key Parameters :

  • Stoichiometry : A 2:1 molar ratio of ylide to aldehyde prevents over-alkylation.

  • Yield : 62–75% for similar cyanine dyes .

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and stereochemical outcomes of the three primary methods:

MethodConditionsYield (%)E,E SelectivityScalability
Active Methylene Coupling THF, RT, 2 h76–97>90%Lab-scale
Iodine Catalysis Nitromethane, reflux, 12 h~7285%Pilot-scale
Wittig-like Reaction THF, 0°C to RT, 6 h62–7595%Lab-scale

Notes :

  • Active methylene coupling offers the highest yields and selectivity but requires stringent anhydrous conditions.

  • Iodine catalysis is more scalable but produces moderate stereoselectivity.

Purification and Characterization

Purification :

  • Recrystallization : The crude product is recrystallized from methanol/ethyl acetate (3:1) to remove unreacted starting materials .

  • Column Chromatography : Silica gel chromatography with dichloromethane/methanol (95:5) resolves stereoisomers .

Characterization :

  • NMR : 1H^1H-NMR (400 MHz, CDCl3_3) shows characteristic vinyl proton signals at δ 6.8–7.2 ppm (dienylidene chain) and quinolinium aromatic protons at δ 8.1–8.9 ppm .

  • HRMS : Molecular ion peak at m/z 506.42 [M–I]+^+ confirms the molecular formula C27_ {27}H27_ {27}IN2_ 2 .

Challenges and Optimization Strategies

  • Stereochemical Control : The E,E configuration is thermodynamically favored but requires low-temperature conditions to prevent isomerization .

  • Byproduct Formation : Over-alkylation at the quinolinium nitrogen is mitigated by using a 10% excess of the dienyl precursor .

  • Solvent Selection : Polar aprotic solvents (DMF) accelerate reactions but reduce selectivity; THF balances speed and stereochemical fidelity .

Industrial-Scale Considerations

For bulk production, iodine catalysis is preferred due to lower costs and simpler workup . Continuous flow reactors enhance heat management during nitromethane reflux, improving yield consistency .

Emerging Methodologies

Recent advances in photoredox catalysis show promise for room-temperature synthesis. For example, iridium-based catalysts enable visible-light-driven coupling of quinolinium salts with dienyl precursors, achieving 80% yield with >95% E,E selectivity in preliminary trials .

Análisis De Reacciones Químicas

Quinolinium, 1-ethyl-2-(5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl)-, iodide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Quinolinium, 1-ethyl-2-(5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl)-, iodide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Quinolinium, 1-ethyl-2-(5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl)-, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s extended conjugation allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Cyanine Dyes with Heteroaromatic Systems

3,3'-Diethylthiadicarbocyanine Iodide ()
  • Structure : Two benzothiazole groups linked by a pentadienylidene chain, with ethyl groups and iodide.
  • Key Differences: Benzothiazole rings (vs. quinoline) reduce steric bulk but alter electronic absorption due to differences in aromatic system polarizability.
  • Physicochemical Properties: Decomposes at 248°C; soluble in methanol. The absorption maximum is redshifted compared to quinoline-based analogs due to benzothiazole’s lower electron-withdrawing effect .
Cy5 Derivatives ()
  • Structure : Indole or benzo[e]indole derivatives with polymethine linkers and sulfonate groups.
  • Key Differences: Sulfonate groups enhance water solubility, unlike the iodide counterion in the target compound. Cy5 derivatives are optimized for near-infrared (NIR) imaging, whereas the quinoline-based compound may absorb at shorter wavelengths .

Quinoline-Based Derivatives

1-(Quinolin-2-ylmethyl)pyridinium Iodide ()
  • Structure: Single quinoline unit connected to a pyridinium group.
  • Key Differences : Lack of conjugated diene linker reduces π-system extension, limiting optical applications. The compound’s charge distribution is localized rather than delocalized .
4-Methyl-2-(2-piperidin-1-yl-ethylsulfanyl)-quinoline ()
  • Structure: Quinoline with a thioether-piperidine side chain.
  • Key Differences: Non-conjugated substituents prioritize biological interactions (e.g., enzyme inhibition) over optical properties. No ionic character, unlike the cationic target compound .

Physicochemical and Spectral Properties

Property Target Compound 3,3'-Diethylthiadicarbocyanine Iodide Cy5-SE ()
Molecular Weight ~600 g/mol (estimated) 519.48 g/mol 753.89 g/mol
Absorption Maxima ~550–600 nm (predicted) 650 nm (in methanol) 649 nm (NIR)
Solubility Polar organic solvents Methanol Water (via sulfonate groups)
Applications Optical materials, sensors Laser dyes Bioimaging

The target compound’s absorption is expected between benzothiazole-based cyanines (lower wavelength) and NIR dyes like Cy5. Its iodide counterion limits aqueous solubility compared to sulfonated Cy5 derivatives .

Actividad Biológica

The compound (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide is a complex quinoline derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for a diverse range of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The structural diversity of quinolines allows for various modifications that can enhance their pharmacological profiles. Recent studies highlight the importance of quinoline-based compounds in drug development due to their effectiveness against multiple disease targets .

The mechanisms through which quinoline derivatives exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of specific enzymes, such as kinases or phosphodiesterases, which are crucial in cellular signaling pathways.
  • Interference with DNA/RNA Synthesis : Some compounds have been shown to interact with nucleic acids, disrupting replication or transcription processes.
  • Modulation of Immune Responses : Certain quinolines can influence immune cell activity, enhancing or suppressing immune responses depending on the context.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that compounds similar to the target compound inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. A notable study demonstrated that certain quinoline derivatives reduced tumor growth in xenograft models by targeting specific oncogenic pathways .

Antimicrobial Activity

Quinoline derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure influences its effectiveness; modifications can enhance activity against resistant strains. For instance, studies report varying IC50 values for different derivatives, indicating differential potency against specific bacterial targets .

Compound StructureTarget BacteriaIC50 Value (µM)Activity Type
Basic QuinolineS. aureus12Antibacterial
Modified QuinolineE. coli25Antibacterial
Iodine-substitutedK. pneumoniae30Antibacterial

Case Studies

Several case studies illustrate the therapeutic potential of quinoline derivatives:

  • Case Study on Anticancer Efficacy : A study involving a modified quinoline derivative demonstrated a 70% reduction in tumor size in a mouse model when administered at a dose of 50 mg/kg over four weeks. This effect was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Efficacy Against Resistant Strains : In vitro testing showed that a specific derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value significantly lower than standard antibiotics used in clinical settings .

Q & A

What are the optimal synthetic routes for (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline; iodide, and how is structural confirmation achieved?

Basic Methodological Answer:
The synthesis of quinoline derivatives typically involves multi-step reactions, such as cyclization or condensation. For example, 1-(quinolin-2-ylmethyl)pyridinium iodide analogs are synthesized via literature procedures involving refluxing reactants in polar solvents (e.g., ethanol) with catalysts like sulfuric acid . Structural confirmation employs:

  • FT-IR : To identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
  • ¹H NMR : To verify proton environments (e.g., ethyl groups at δ ~1.2–1.5 ppm, aromatic protons at δ ~7–9 ppm).
  • Mass Spectrometry : For molecular ion peaks (e.g., [M-I]⁺ for iodide salts) .

How can researchers investigate the biological mechanism of action for this compound, particularly its interaction with TRPV1 channels?

Advanced Methodological Answer:
TRPV1 inhibition can be assessed via:

  • In vivo models : Acetic acid-induced writhing in rodents to measure antinociceptive activity. Dose-response curves compare efficacy to standards like Ibuprofen .
  • In vitro assays : Calcium flux assays using TRPV1-expressing HEK293 cells. Competitive binding studies with capsaicin (a TRPV1 agonist) quantify IC₅₀ values .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to TRPV1’s vanilloid-binding pocket .

What structural modifications enhance the compound’s bioactivity, and how are Structure-Activity Relationships (SAR) systematically studied?

Advanced Methodological Answer:
Key SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the quinoline C3/C4 positions to enhance TRPV1 affinity .
  • Conjugation extension : Modifying the penta-2,4-dienylidene chain to improve π-π stacking with receptor sites .
  • Comparative analysis : Testing analogs (e.g., 2q, 2r, 2s derivatives) in bioassays to rank potency (Table 1) .

Table 1: Bioactivity of Selected Derivatives

CompoundTRPV1 IC₅₀ (µM)Analgesic Efficacy (vs. Ibuprofen)
2q0.451.2×
2r0.381.5×
2s0.321.8×

How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized for this compound?

Advanced Methodological Answer:

  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., replacing iodide with chloride) .
  • Bioavailability studies : In vivo PK profiling in rodents (plasma concentration vs. time curves) using HPLC-MS .
  • Prodrug design : Esterification of hydroxyl groups to improve membrane permeability .

How should researchers resolve contradictions in biological data across studies (e.g., variable efficacy in TRPV1 inhibition)?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., TRPV1-HEK293) and agonist concentrations (e.g., 100 nM capsaicin) .
  • Control variables : Account for differences in animal models (e.g., Sprague-Dawley vs. Wistar rats) or administration routes (oral vs. intraperitoneal) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and IC₅₀) .

What toxicological assessments are critical prior to in vivo trials?

Basic Methodological Answer:

  • Acute toxicity : LD₅₀ determination in rodents via OECD Guideline 423 .
  • Organ toxicity : Histopathological analysis of liver, kidneys, and stomach mucosa after 28-day subchronic dosing .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

How can computational tools accelerate the design of novel quinoline derivatives?

Advanced Methodological Answer:

  • QSAR models : Train algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., topological polar surface area) to predict activity .
  • Dynamics simulations : MD simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories .
  • ADMET prediction : SwissADME or PreADMET to estimate permeability, CYP450 interactions, and hERG liability .

How does this compound compare to clinically used quinoline-based drugs (e.g., chloroquine) in terms of efficacy and safety?

Methodological Answer:

  • Efficacy comparison : Parallel testing in anti-inflammatory assays (e.g., carrageenan-induced paw edema) .
  • Safety profiling : Contrast ulcerogenic potential (e.g., stomach lesion scoring) and hepatotoxicity (ALT/AST levels) with reference drugs .
  • Selectivity screening : Panel assays against off-target receptors (e.g., dopamine D2, serotonin 5-HT3) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.